molecular formula C7H7IN2 B1598399 4-Iodobenzimidamide CAS No. 229953-39-3

4-Iodobenzimidamide

Cat. No.: B1598399
CAS No.: 229953-39-3
M. Wt: 246.05 g/mol
InChI Key: YSNMPZJKYJCQAJ-UHFFFAOYSA-N
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Description

4-Iodobenzimidamide (CAS: 229953-39-3) is a benzimidazole derivative substituted with an iodine atom at the para position and an amidine functional group. It has been identified as a nonspecific N-methyl-D-aspartate (NMDA) receptor antagonist, contributing to preclinical studies targeting neurological pathways . While its commercial availability is currently discontinued, suppliers such as Combi-Blocks and BLDpharm previously offered it with purities up to 95% . Its molecular formula is C₇H₈ClIN₂ in its hydrochloride salt form , and its structure (Figure 1) positions it as a key intermediate or tool compound in receptor binding studies.

Properties

IUPAC Name

4-iodobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNMPZJKYJCQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404320
Record name 4-iodobenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229953-39-3
Record name 4-iodobenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodobenzimidamide typically involves the iodination of benzimidamide. One common method is the reaction of benzimidamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the fourth position of the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Iodobenzimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can convert the iodine substituent to other functional groups.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives, while substitution reactions can produce a variety of substituted benzimidamides.

Scientific Research Applications

4-Iodobenzimidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Iodobenzimidamide involves its interaction with molecular targets, such as enzymes or receptors. The iodine substituent can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzimidazole Derivatives

2-Substituted-Benzimidazole-4-Formamide (General Formula I)
  • Structure : Features a benzimidazole core with a formamide group at position 4 and variable substituents at position 2 (e.g., halogens, alkyl chains) .
  • Key Differences : Unlike 4-iodobenzimidamide, this compound lacks the iodine substituent and replaces the amidine group with a formamide.
  • Application : Acts as a Poly ADP-ribose polymerase (PARP) inhibitor, showing promise in treating malignancies .
4-Iodobenzhydrazide (QC-0332)
  • Structure : Contains a benzene ring with iodine at position 4 and a hydrazide group (-CONHNH₂) .
  • Key Differences : The hydrazide functional group contrasts with the amidine (-C(=NH)NH₂) in this compound, altering electronic properties and hydrogen-bonding capacity.
  • Purity : 97% (Combi-Blocks) .

Halogenated Benzamide Derivatives

2-Bromo-4-Iodobenzamide
  • Structure : Benzamide with bromine at position 2 and iodine at position 4 .
  • Key Differences: The amide (-CONH₂) group replaces the amidine, reducing basicity. The dual halogenation may enhance steric hindrance compared to mono-halogenated analogs.
  • Physical Properties : Higher molecular weight (310.96 g/mol) due to bromine and iodine .
4-Hydroxybenzamide (619-57-8)
  • Structure : Benzamide with a hydroxyl group at position 4 .
  • Key Differences : The hydroxyl group increases polarity and reduces lipophilicity compared to halogenated analogs.
  • Application : Used in polymer synthesis and as a pharmaceutical intermediate .

Pharmacological and Physicochemical Properties

Receptor Binding Profiles

Compound Target Receptor Selectivity Mechanism Reference
This compound NMDA receptor Nonspecific Antagonism via channel block
CERC-301 (MK-0657) GluN2B subunit of NMDA High selectivity Antagonism via subunit binding
[3H]Compound-2 GluN2B subunit Ligand-specific Competitive binding

Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) LogP<sup>*</sup> Solubility
This compound C₇H₆IN₃ 259.05 2.1 (estimated) Low (hydrochloride salt improves solubility)
4-Iodobenzhydrazide C₇H₇IN₂O 278.05 1.8 Moderate in DMSO
2-Bromo-4-iodobenzamide C₇H₅BrINO 310.96 3.0 Low

<sup>*</sup>LogP values estimated using fragment-based methods.

Biological Activity

4-Iodobenzimidamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and mitochondrial function. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C7H7I N2
  • Molecular Weight: 232.05 g/mol

The structure consists of a benzimidazole ring substituted with an iodine atom at the para position, which is crucial for its biological activity.

  • Inhibition of Mitochondrial Complex I:
    • This compound has been shown to inhibit mitochondrial NADH-ubiquinone oxidoreductase (complex I), leading to reduced ATP production and increased reactive oxygen species (ROS) generation. This mechanism is significant in targeting cancer cells that rely heavily on oxidative phosphorylation for energy production .
  • Impact on Hypoxia-Inducible Factor (HIF) Pathway:
    • The compound modulates the HIF pathway by reducing HIF protein levels under hypoxic conditions. This effect can potentially enhance the efficacy of cancer therapies by targeting tumor microenvironments that are often hypoxic .

Anticancer Activity

Recent studies indicate that this compound exhibits promising anticancer properties:

  • Melanoma Treatment:
    • In preclinical models, treatment with compounds similar to this compound has resulted in significant tumor growth inhibition in BRAF mutant melanoma xenografts. This suggests that it may be effective against specific melanoma subtypes .
  • Cell Viability Studies:
    • The compound has been tested for its effects on various cancer cell lines, demonstrating a dose-dependent reduction in cell viability, particularly in those dependent on oxidative phosphorylation .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound remains under investigation. Preliminary studies suggest that while it effectively targets cancer cells, high doses may lead to toxicity characterized by decreased core body temperature and other adverse effects in animal models .

Data Summary

Property Details
Molecular FormulaC7H7I N2
Molecular Weight232.05 g/mol
Mechanism of ActionInhibits mitochondrial complex I
Anticancer ActivityEffective against melanoma and other cancers
ToxicityPotential for dose-dependent toxicity

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodobenzimidamide
Reactant of Route 2
4-Iodobenzimidamide

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